2,6-Bis(chloromethyl)-4-methylphenol
Overview
Description
2,6-Bis(chloromethyl)-4-methylphenol is an organic compound characterized by the presence of two chloromethyl groups and a methyl group attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)-4-methylphenol typically involves the chloromethylation of 4-methylphenol (p-cresol). This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar chloromethylation process but is optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure the efficient production of the compound.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloromethyl groups can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives under appropriate conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted phenols, quinones, and reduced phenolic derivatives are the major products formed from these reactions.
Scientific Research Applications
2,6-Bis(chloromethyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of 2,6-Bis(chloromethyl)-4-methylphenol involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity. This reactivity is the basis for its antimicrobial and antifungal properties, as it can disrupt the normal functioning of microbial cells.
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.
2,6-Bis(bromomethyl)-4-methylphenol: Similar but with bromomethyl groups instead of chloromethyl groups.
4-Methyl-2,6-dimethylphenol: Lacks the chloromethyl groups but has additional methyl groups.
Uniqueness: 2,6-Bis(chloromethyl)-4-methylphenol is unique due to the presence of both chloromethyl and methyl groups on the phenol ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
2,6-bis(chloromethyl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSAOAJCGJSAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207332 | |
Record name | Mesitol, alpha(sup 2),alpha(sup 6)-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5862-32-8 | |
Record name | 2,6-Bis(chloromethyl)-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5862-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitol, alpha(sup 2),alpha(sup 6)-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitol, alpha(sup 2),alpha(sup 6)-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(chloromethyl)-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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